molecular formula C12H15ClN4O3 B8050817 3-Deazaneplanocin hydrochloride

3-Deazaneplanocin hydrochloride

Cat. No.: B8050817
M. Wt: 298.72 g/mol
InChI Key: UNSKMHKAFPRFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deazaneplanocin hydrochloride involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Deazaneplanocin hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

Biological Activity

3-Deazaneplanocin hydrochloride (DZNep) is a potent compound recognized for its biological activity, particularly as an inhibitor of the histone methyltransferase EZH2 and S-adenosylhomocysteine hydrolase (SAHH). This article delves into its mechanisms, effects on various cell types, and potential therapeutic applications, supported by data tables and research findings.

DZNep functions primarily through the inhibition of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2), which is responsible for histone methylation. By inhibiting EZH2, DZNep disrupts the trimethylation of histone H3 at lysine 27 (H3K27me3) and histone H4 at lysine 20 (H4K20me3), leading to the reactivation of silenced genes involved in cell differentiation and apoptosis .

Induction of Apoptosis

DZNep has been shown to induce apoptosis selectively in cancer cells without affecting normal cells. This property makes it a promising candidate for cancer therapy. In various studies, DZNep treatment resulted in significant apoptosis in multiple cancer cell lines, including hepatocellular carcinoma (HCC) and chondrosarcoma .

Table 1: Summary of Apoptotic Effects Induced by DZNep

Cancer TypeApoptosis InductionStudy Reference
Hepatocellular CarcinomaHigh
ChondrosarcomaModerate
Acute Myeloid LeukemiaHigh

Anti-inflammatory Properties

In addition to its apoptotic effects, DZNep has demonstrated anti-inflammatory properties. It inhibits the release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and matrix metalloproteinases (MMPs) in stimulated chondrocytes. This suggests a potential role in treating inflammatory conditions like osteoarthritis .

Research Findings

Several studies have highlighted the diverse biological activities of DZNep:

  • Hepatocellular Carcinoma : DZNep was found to impair growth and self-renewal capabilities of tumor-initiating cells in HCC models. It reduced the population of EpCAM(+) cells and enhanced the efficacy of traditional chemotherapeutics like 5-fluorouracil (5-FU) .
  • Chondrosarcoma : Research indicated that DZNep significantly decreased EZH2 levels and induced apoptosis in chondrosarcoma cells, presenting an opportunity for new treatment strategies against this resistant tumor type .
  • Erythroid Differentiation : In K562 cell lines, DZNep treatment resulted in erythroid differentiation, highlighting its role beyond just apoptosis induction and suggesting involvement in hematopoiesis .

Case Study 1: Treatment of HCC with DZNep

In a controlled study involving animal models, administration of DZNep alongside 5-FU showed enhanced tumor suppression compared to 5-FU alone. The combination therapy significantly reduced tumor volume and improved survival rates, indicating that DZNep could potentiate existing chemotherapy regimens .

Case Study 2: Chondrosarcoma Cell Lines

A study assessing the effects of DZNep on chondrosarcoma cell lines demonstrated that treatment led to a marked reduction in cell viability and migration capabilities. This effect was attributed to the downregulation of EZH2 and subsequent apoptosis induction .

Properties

IUPAC Name

5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3.ClH/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19;/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSKMHKAFPRFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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